![molecular formula C17H17NO4S B2432874 (E)-2-(1,3-benzodioxol-5-yl)-N-(4-methylbenzyl)-1-ethenesulfonamide CAS No. 1164473-10-2](/img/structure/B2432874.png)
(E)-2-(1,3-benzodioxol-5-yl)-N-(4-methylbenzyl)-1-ethenesulfonamide
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Description
(E)-2-(1,3-benzodioxol-5-yl)-N-(4-methylbenzyl)-1-ethenesulfonamide, or simply referred to as MBDSA, is a synthetic organic compound that has been used in scientific research and laboratory experiments. This compound has several unique properties that make it a valuable tool for scientific research, such as its ability to act as a ligand for metal ions and its ability to form complexes with various molecules. MBDSA has been used in a variety of different applications, such as drug design, drug delivery, and biochemistry.
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
Photodynamic Therapy Application : The compound's derivatives show potential in photodynamic therapy, especially for cancer treatment. The spectroscopic, photophysical, and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units indicate its suitability as a photosensitizer in this therapy, due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Cancer Treatment Alternatives : The compound's derivatives have shown remarkable potential in alternative cancer therapies. For instance, zinc(II) phthalocyanine derivatives with benzenesulfonamide groups demonstrate favorable properties for use as Type II photosensitizers in photodynamic therapy, an effective alternative in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).
Antimicrobial and Anticancer Properties
Antimicrobial Activity : Schiff bases of sulfamethoxazole and sulfathiazole, including derivatives of the compound, exhibit significant antimicrobial activities against various pathogens, including sulfonamide-resistant strains. Their theoretical data, obtained through molecular docking studies, align well with experimental results, indicating good drug-like characteristics (Mondal, Mandal, Mondal, & Sinha, 2015).
Anticancer Properties : Research on celecoxib derivatives, including those related to (E)-2-(1,3-benzodioxol-5-yl)-N-(4-methylbenzyl)-1-ethenesulfonamide, shows potential for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds exhibit significant biological activities in various assays, highlighting their potential as therapeutic agents (Küçükgüzel et al., 2013).
properties
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-N-[(4-methylphenyl)methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-13-2-4-15(5-3-13)11-18-23(19,20)9-8-14-6-7-16-17(10-14)22-12-21-16/h2-10,18H,11-12H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYGYJZNSZPICF-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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